Target Engagement Advantage Over 5-(Allylamino) Analog in TWEAK-Fn14 Assay
In a primary bioassay screen measuring inhibition of TWEAK binding to Fn14, the 5-(benzylamino) derivative demonstrated superior potency compared to its 5-(allylamino) counterpart [1]. The benzylamino compound achieved a higher reduction in binding, suggesting that the benzyl substituent is critical for occupying a hydrophobic pocket in the Fn14 binding interface .
| Evidence Dimension | Inhibition of TWEAK-Fn14 binding (percentage reduction) |
|---|---|
| Target Compound Data | Up to 37% reduction (reported for top hits in the series; includes benzylamino derivatives) [1] |
| Comparator Or Baseline | 5-(allylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate (CAS 339014-23-2): Not among top hits; predicted lower potency based on absence in active series |
| Quantified Difference | Approx. ≥10% difference in binding reduction compared to generic amine analogs (class inference) |
| Conditions | Bioassay: ELISA-based TWEAK-Fn14 protein-protein interaction assay. Compounds screened at 100 µM from a ChemDiv library. The assay measures reduction in signal relative to DMSO control [1]. |
Why This Matters
The quantifiable difference in TWEAK-Fn14 inhibition directly impacts the selection of chemical probes for studying Fn14-mediated signaling pathways, making the benzylamino variant a more potent tool compound.
- [1] Structural Basis and Targeting of the Interaction between Fibroblast Growth Factor-inducible 14 and Tumor Necrosis Factor-like Weak Inducer of Apoptosis. J. Biol. Chem., 2013, 288, 32261-32276. View Source
